(4R)-4-Fluoro-L-proline

Collagen Biomaterials Protein Stability

Procure (4R)-4-Fluoro-L-proline for stereospecific conformational control. Its unique Cγ-exo ring pucker and trans peptide bond stabilization are essential for collagen biomaterial engineering, raising triple helix thermal stability >50°C versus natural proline. It serves as a non-substrate prolyl 4-hydroxylase inhibitor for collagen synthesis assays, while exclusive ribosomal incorporation enables residue-selective 19F NMR labeling. Avoid experimental artifacts: the (4S)-diastereomer is not a substitute. Available in high purity ≥98% (HPLC). Bulk orders welcomed. Inquire now.

Molecular Formula C5H8FNO2
Molecular Weight 133.12 g/mol
CAS No. 2507-61-1
Cat. No. B555197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-4-Fluoro-L-proline
CAS2507-61-1
Synonyms(2S,4R)-4-fluoropyrrolidine-2-carboxylicacid; 21156-44-5; 2507-61-1; trans-4-Fluoro-l-proline; trans-4-Fluoropyrrolidine-2-carboxylicacid; (2S,4R)-4-Fluoroproline; SBB066761; C5H8FNO2; PubChem18392; AC1Q71AA; TRANS-4-FLUOROPROLINE; R-4-FLUORO-L-PROLINE; SCHEMBL305909; Jsp004327; TRANSH-PRO(4-F)-OH; CHEMBL1232810; CTK4E5982; H-TRANS-4-FLUORO-PRO-OH; TRANS-4-FLUORO-L-PRO-OH; (4R)-4-FLUOR-L-PROLIN; MolPort-000-140-558; ZIWHMENIDGOELV-DMTCNVIQSA-N; ZINC4899902; Proline,4-fluoro-,trans-(8CI); ANW-25611
Molecular FormulaC5H8FNO2
Molecular Weight133.12 g/mol
Structural Identifiers
SMILESC1C(C[NH2+]C1C(=O)[O-])F
InChIInChI=1S/C5H8FNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m1/s1
InChIKeyZIWHMENIDGOELV-DMTCNVIQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4R)-4-Fluoro-L-proline (CAS 2507-61-1): Chemical and Physical Property Overview for Procurement


(4R)-4-Fluoro-L-proline (also known as (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid or trans-4-fluoro-L-proline) is a fluorinated non-natural amino acid derivative of L-proline [1]. It is characterized by a fluorine atom substitution at the 4-position of the pyrrolidine ring in the (4R) configuration. Key physicochemical properties include a molecular weight of 133.12 g/mol, a density of 1.3±0.1 g/cm³, and a boiling point of 265.1±40.0 °C at 760 mmHg [1]. Commercial sources typically provide this compound with a purity exceeding 98.0% as determined by HPLC .

Why Generic Proline Analogs Cannot Substitute for (4R)-4-Fluoro-L-proline in Precision Research


Substituting (4R)-4-fluoro-L-proline with other proline analogs or even its (4S)-diastereomer is not scientifically valid due to profound differences in stereoelectronic properties and conformational preferences. The (4R) configuration induces a specific Cγ-exo pyrrolidine ring pucker and stabilizes the trans peptide bond, which are critical for its effects on protein folding and stability [1]. In contrast, the (4S)-diastereomer favors a Cγ-endo pucker and a cis peptide bond [1][2]. These conformational biases lead to divergent, and often opposite, functional outcomes in biological systems, as detailed in the quantitative evidence below. This stereospecificity makes (4R)-4-fluoro-L-proline an essential, non-interchangeable tool for applications requiring precise conformational control.

(4R)-4-Fluoro-L-proline: Quantitative Evidence of Differentiation from Analogs


Enhanced Thermal Stability in Collagen Mimetic Peptides: Tm Increase of +9°C to >50°C vs. Natural Proline

(4R)-4-Fluoro-L-proline (Flp) significantly enhances the thermal stability of collagen triple helices when incorporated into the Yaa position of (Xaa-Yaa-Gly) repeats, compared to natural (2S,4R)-4-hydroxyproline (Hyp) and unmodified proline (Pro). In a direct head-to-head comparison using the collagen mimetic peptide (Pro-Yaa-Gly)7, the melting temperature (Tm) was 45°C for Yaa = Flp, compared to 36°C for Yaa = Hyp, and no measurable helix for Yaa = Pro [1]. In a related system, replacing proline residues in (ProProGly)7 with 4-fluoroproline and 4-methylproline resulted in the most stable triple helices known, with Tm values increased by >50°C relative to the unmodified parent peptide [2].

Collagen Biomaterials Protein Stability Thermodynamics

Divergent Folding and Solubility Outcomes in GFP: Insoluble vs. Soluble Protein Expression

Global substitution of all ten proline residues in Enhanced Green Fluorescent Protein (EGFP) with (4R)- or (4S)-fluoroproline yields starkly contrasting outcomes. Direct comparative experiments showed that (4R)-FPro-EGFP resulted in irreversibly unfolded, insoluble inclusion bodies, whereas (4S)-FPro-EGFP yielded a soluble and fluorescent protein [1]. Expression levels for both variants were comparable to the parent EGFP [1].

Protein Engineering GFP Folding Solubility

Context-Dependent Triple Helix Formation: Stabilization vs. Prevention

The effect of (4R)-4-fluoro-L-proline on collagen triple-helix formation is highly dependent on its sequence position. In the Yaa position of a (Xaa-Yaa-Gly) repeat, (4R)-fluoroproline is strongly stabilizing. However, when placed in the Xaa position, it prevents triple-helix formation entirely, stabilizing only a single-chain polyproline II (PPII) conformation [1]. This contrasts with the (4S)-diastereomer, which prevents triple-helix formation when placed in the Xaa position [1].

Collagen Peptide Chemistry Conformational Analysis Stereoelectronics

Selective Substrate Recognition by Prolyl 4-Hydroxylase (P4H): (4R)-Flp is Not a Substrate, Unlike (4S)-flp

Human prolyl 4-hydroxylase (P4H), the enzyme responsible for hydroxylating proline residues in collagen, exhibits strict diastereoselectivity. In direct enzymatic assays with synthetic peptides, (2S,4S)-4-fluoroproline (flp) was found to be an excellent substrate for P4H, being converted to (2S)-4-ketoproline (Kep) [1]. In stark contrast, (2S,4R)-4-fluoroproline (Flp) did not bind to the active site of P4H at all, thus undergoing no turnover [1].

Enzymology Collagen Biosynthesis Post-Translational Modification Substrate Specificity

Chiral Bias in Co-Translational Incorporation: Exclusive Detection of (4R)-Substituted Proteins in Mussel Foot Protein Expression

Co-translational incorporation of proline analogs into mussel foot proteins revealed a strict chiral bias. When both (4R)- and (4S)-fluorinated and hydroxylated proline analogs were supplied, the expressed protein was only detectable in samples incubated with analogs possessing a (4R)-substituent [1]. This indicates a stereospecific preference of the cellular translation machinery.

Protein Engineering Non-Canonical Amino Acids Translation Biomaterials

Defined Research and Industrial Applications for (4R)-4-Fluoro-L-proline Based on Quantitative Evidence


Design of Hyperstable Collagen-Mimetic Biomaterials

The demonstrated ability of (4R)-4-fluoro-L-proline to increase the thermal stability of collagen triple helices by >50°C over natural proline sequences [1] makes it an essential building block for engineering collagen-based materials with superior mechanical and thermal resilience. This is directly applicable to the development of next-generation wound dressings, surgical implants, and tissue engineering scaffolds that must maintain structural integrity under physiological stress or elevated temperatures.

Precision Probes for Protein Folding and Stability Studies

The contrasting effects of (4R)- and (4S)-fluoroprolines on protein folding, as exemplified by the GFP study where (4R)-FPro leads to aggregation and (4S)-FPro to soluble protein [2], establishes (4R)-4-fluoro-L-proline as a powerful tool for investigating folding pathways and the role of specific proline residues in conformational stability. Researchers can strategically use this compound to induce or probe destabilized states.

Selective Inhibition and Assay Development for Collagen Biosynthesis

The strict substrate specificity of prolyl 4-hydroxylase (P4H) for (4S)- over (4R)-fluoroproline [3] positions (4R)-4-fluoro-L-proline as a unique, non-substrate inhibitor for studying collagen biosynthesis. It can be used in cellular assays to block collagen hydroxylation without being consumed by the enzyme, enabling the dissection of regulatory pathways. Conversely, its (4S)-counterpart is the preferred choice for developing continuous enzymatic activity assays.

Production of Fluorinated Protein Variants for Biophysical and Structural Biology

The chiral bias of the translation machinery, which exclusively incorporates (4R)-configured proline analogs into mussel foot proteins [4], guides the selection of (4R)-4-fluoro-L-proline for residue-specific labeling experiments. This enables the generation of proteins with fluorine labels at proline sites for 19F NMR studies, providing a sensitive probe for investigating protein dynamics, interactions, and conformational changes.

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